molecular formula C5H5NS2 B14177838 2H,5H-[1,3]Dithiolo[4,5-c]pyrrole CAS No. 851346-12-8

2H,5H-[1,3]Dithiolo[4,5-c]pyrrole

Cat. No.: B14177838
CAS No.: 851346-12-8
M. Wt: 143.2 g/mol
InChI Key: VUBUTPCJFOWZHW-UHFFFAOYSA-N
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Description

5H-1,3-Dithiolo[4,5-c]pyrrole is a heterocyclic compound with the molecular formula C5H5NS2 and a molecular weight of 143.23 g/mol . This compound features a unique structure that includes both sulfur and nitrogen atoms within a five-membered ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,3-Dithiolo[4,5-c]pyrrole typically involves the use of precursor compounds such as N-tosyl-(1,3)-dithiolo[4,5-c]pyrrole-2-one . This precursor can be synthesized on a large scale (>20 g) using a variety of methods, including homocoupling reactions and cross-coupling reactions with 1,3-dithiole-2-thiones . The reaction conditions often involve the use of protecting groups and catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and copper-mediated Ullman-type reactions .

Industrial Production Methods

While specific industrial production methods for 5H-1,3-Dithiolo[4,5-c]pyrrole are not widely documented, the large-scale synthesis of its precursors suggests that similar methods could be adapted for industrial production. The use of scalable reactions and readily available starting materials makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5H-1,3-Dithiolo[4,5-c]pyrrole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: For oxidation reactions.

    Reducing agents: For reduction reactions.

    Aryl halides and copper catalysts: For substitution reactions.

Major Products

The major products formed from these reactions include various functionalized derivatives of 5H-1,3-Dithiolo[4,5-c]pyrrole, which can be used in further chemical studies and applications .

Scientific Research Applications

5H-1,3-Dithiolo[4,5-c]pyrrole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5H-1,3-Dithiolo[4,5-c]pyrrole involves its ability to undergo oxidation and reduction reactions, forming radical cations and dications. These species can interact with various molecular targets and pathways, making the compound useful in the study of charge-transfer complexes and electronic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-1,3-Dithiolo[4,5-c]pyrrole is unique due to its specific structure that includes both sulfur and nitrogen atoms within a five-membered ring. This structure imparts unique electronic properties, making it valuable for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

851346-12-8

Molecular Formula

C5H5NS2

Molecular Weight

143.2 g/mol

IUPAC Name

5H-[1,3]dithiolo[4,5-c]pyrrole

InChI

InChI=1S/C5H5NS2/c1-4-5(2-6-1)8-3-7-4/h1-2,6H,3H2

InChI Key

VUBUTPCJFOWZHW-UHFFFAOYSA-N

Canonical SMILES

C1SC2=CNC=C2S1

Origin of Product

United States

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